

# 2-Bromopentane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B163819

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## Introduction

**2-Bromopentane**, a secondary alkyl halide, is a key intermediate in organic synthesis, valued for its role in the construction of more complex molecular architectures. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the core properties, synthesis, and reactivity of **2-Bromopentane**, with a focus on experimental details and data presentation for the practicing scientist.

## Chemical Identity and Properties

CAS Number: 107-81-3<sup>[1][2][3][4][5][6][7]</sup>

Synonyms: 2-Pentyl bromide, sec-Amyl bromide<sup>[1][3]</sup>

## Physical and Chemical Properties

The physical and chemical properties of **2-Bromopentane** are summarized in the table below, providing a ready reference for experimental planning and execution.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Br	[1][4][7]
Molecular Weight	151.04 g/mol	[1][7]
Appearance	Colorless to yellow-colored liquid with a strong odor	[1][2][8][9]
Boiling Point	116-117 °C (at 760 mmHg)	[2][5][10]
Melting Point	-140 °F (-95.5 °C)	[1][8][10]
Density	1.208 - 1.223 g/mL at 20-25 °C	[1][2][5][8][9][10]
Flash Point	68 - 90 °F (20 - 32 °C)	[1][5][8][9]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform, ethyl acetate, and methanol.	[1][5][8][9]
Refractive Index (n <sub>20/D</sub> )	1.441	[2][9][10]
Vapor Pressure	21.3 mmHg at 25 °C	[1][10]

## Chirality

**2-Bromopentane** possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-**2-bromopentane** and (S)-**2-bromopentane**. [2][6] The stereochemistry of **2-bromopentane** is a critical consideration in asymmetric synthesis, where the desired biological activity of a target molecule is often dependent on a specific enantiomeric form.

## Synthesis of 2-Bromopentane: Experimental Protocol

The synthesis of **2-bromopentane** is typically achieved through the nucleophilic substitution of a secondary alcohol, 2-pentanol. The following protocol details a common laboratory procedure for the synthesis of (S)-**2-bromopentane** from (R)-2-pentanol, which proceeds with an inversion of stereochemistry via an S<sub>N</sub>2 mechanism.

Reaction: (R)-2-Pentanol +  $\text{PBr}_3 \rightarrow$  (S)-**2-Bromopentane**

Materials:

- (R)-2-Pentanol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- Crushed ice
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a stirred solution of enantiomerically pure (R)-2-pentanol (1.0 equivalent) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.33-0.40 equivalents) dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Carefully pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by distillation to yield (S)-**2-bromopentane**.

# Key Reactions of 2-Bromopentane: Experimental Protocols

**2-Bromopentane** is a versatile substrate for a variety of nucleophilic substitution and elimination reactions. Below are detailed protocols for two fundamental transformations: a Grignard reaction and a Williamson ether synthesis.

## Grignard Reagent Formation and Reaction

This protocol describes the formation of a Grignard reagent from **2-bromopentane** and its subsequent reaction with an electrophile.

Reaction:

- **2-Bromopentane** + Mg → Pentylmagnesium bromide
- Pentylmagnesium bromide + Electrophile → Product

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)
- **2-Bromopentane**
- Anhydrous diethyl ether
- Electrophile (e.g., a ketone or aldehyde)
- Aqueous HCl or H<sub>2</sub>SO<sub>4</sub> solution

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine.
- Add a small amount of a solution of **2-bromopentane** in anhydrous diethyl ether to the flask.

- If the reaction does not initiate, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
- Once initiated, add the remaining **2-bromopentane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C and add a solution of the electrophile in anhydrous diethyl ether dropwise.
- After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding a cold, dilute aqueous acid solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.

## Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from **2-bromopentane** and an alkoxide, proceeding via an S<sub>N</sub>2 mechanism. Note that as a secondary halide, elimination can be a competing reaction.

Reaction: **2-Bromopentane** + RO<sup>-</sup>Na<sup>+</sup> → R-O-pentyl + NaBr

Materials:

- Sodium metal or sodium hydride (NaH)
- An alcohol (R-OH)
- **2-Bromopentane**

- Anhydrous solvent (e.g., THF, DMF)

#### Procedure:

- In a flask under an inert atmosphere, prepare the sodium alkoxide by reacting sodium metal or sodium hydride with the desired alcohol in an anhydrous solvent.
- Once the alkoxide formation is complete, add **2-bromopentane** to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the specific substrates and solvent, and monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture and quench by adding water.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.
- Purify the resulting ether by distillation or column chromatography.

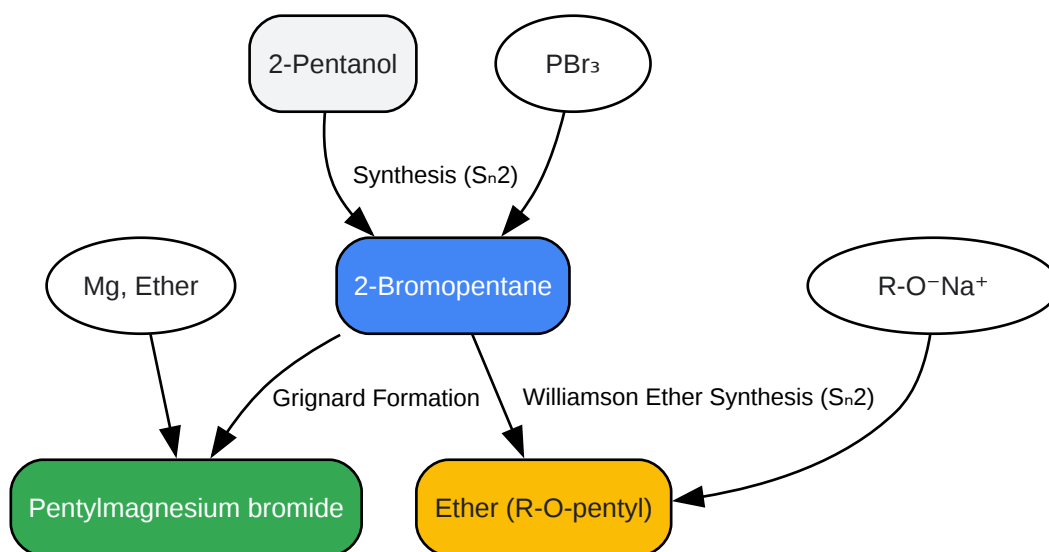
## Safety and Handling

**2-Bromopentane** is a flammable liquid and an irritant.<sup>[1][3][9]</sup> It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[11][12]</sup> Keep away from heat, sparks, and open flames.<sup>[1][3]</sup> In case of contact with skin or eyes, flush immediately with copious amounts of water.<sup>[3][13]</sup>

## Visualizing Chemical Relationships

The following diagrams illustrate key aspects of **2-Bromopentane**'s properties and reactivity.

Caption: Core Properties and Reactivity of **2-Bromopentane**.



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Caption: Synthetic Pathways Involving **2-Bromopentane**.

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